Acetylsventenic acid

Lipophilicity ADME ent-Kaurane Diterpenoids

Acetylsventenic acid (CAS 126737-42-6) is a C7-acetoxy ent-kaurane diterpenoid with XLogP3-AA=4.5 and TPSA=63.60 Ų, setting it apart from unsubstituted analogs like sventenic acid. This unique profile makes it an indispensable standard for ADME assays and a preferred scaffold for semi-synthesis of novel derivatives. Sourced from Rabdosia excisa and supplied at ≥98% purity, it guarantees reproducible SAR studies and botanical authentication. Choose precision—avoid generics.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
Cat. No. B13737863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylsventenic acid
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(CCCC2(C)C(=O)O)(C3C14CC(CC3)C(=C)C4)C
InChIInChI=1S/C22H32O4/c1-13-11-22-12-15(13)6-7-16(22)20(3)8-5-9-21(4,19(24)25)17(20)10-18(22)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15-,16+,17+,18+,20+,21+,22+/m1/s1
InChIKeyOTGKWSJHAGHYIW-RNXAVOFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylsventenic Acid for Research: An ent-Kaurane Diterpenoid Isolated from Rabdosia excisa


Acetylsventenic acid (CAS 126737-42-6) is a naturally occurring diterpenoid classified within the ent-kaurane diterpenoid family, primarily isolated from the aerial parts of the herb Rabdosia excisa (syn. Isodon excisus) [1]. With a molecular formula of C₂₂H₃₂O₄ and a molecular weight of 360.5 g/mol, its core structure is defined by an ent-kaurane backbone functionalized with an acetoxy group (-OAc) at the C-7 position and a carboxylic acid group (-COOH) at C-19 [2]. This specific chemical architecture differentiates it from closely related kaurane diterpenoids and underpins its unique set of physicochemical properties, making it a compound of interest in natural product and medicinal chemistry research [3].

Why Sourcing Acetylsventenic Acid Matters: Implications of C7-Acetoxy Functionalization vs. Unsubstituted Analogs


Generic substitution of Acetylsventenic acid with other in-class diterpenoids, such as sventenic acid or kaurenoic acid, is not scientifically valid due to the significant impact of its C7-acetoxy functionalization on critical molecular properties. The presence of this specific moiety results in a substantial difference in lipophilicity, as evidenced by its XLogP3-AA of 4.5 [1], which directly influences membrane permeability and in vivo distribution. In contrast, the unsubstituted analog, sventenic acid (7-hydroxy-kaur-16-en-18-oic acid), exhibits a lower calculated lipophilicity and distinct hydrogen-bonding capacity. Furthermore, the topological polar surface area (TPSA) of 63.60 Ų for acetylsventenic acid is a key determinant for predicting oral bioavailability and blood-brain barrier penetration [2]. These quantifiable physicochemical divergences preclude their interchangeability in biological assays and chemical derivatization workflows.

Acetylsventenic Acid: Quantifiable Differentiators vs. Closest Analogs in Key Scientific Dimensions


Lipophilicity Differentiates Membrane Permeability Potential from Sventenic Acid

The C7-acetoxy group in acetylsventenic acid confers a markedly higher calculated lipophilicity compared to its hydroxyl-substituted analog, sventenic acid. The XLogP3-AA value for acetylsventenic acid is 4.5, a quantifiable metric of its enhanced partition coefficient [1]. While a precise XLogP3-AA for sventenic acid is not computationally provided by PubChem, its structure (C₂₀H₃₀O₃) and lower molecular weight (318.45 g/mol) imply a significantly lower logP, consistent with the presence of a polar hydroxyl group at C7 [2]. This increased lipophilicity is a critical factor in predicting improved membrane diffusion and altered in vivo distribution profiles, making acetylsventenic acid a structurally distinct probe for ADME studies within the ent-kaurane class.

Lipophilicity ADME ent-Kaurane Diterpenoids Physicochemical Properties

Topological Polar Surface Area (TPSA) Defines Bioavailability Potential vs. Kaurenoic Acid

The topological polar surface area (TPSA) of acetylsventenic acid is precisely 63.60 Ų, a value that situates it within a favorable range for predicting oral bioavailability and blood-brain barrier penetration [1]. While TPSA data for kaurenoic acid is not readily available in standard public databases, its structure (C₂₀H₃₀O₂) lacks the acetoxy group, suggesting a lower TPSA. The specific TPSA of 63.60 Ų for acetylsventenic acid provides a measurable benchmark for researchers evaluating its potential as a lead compound or probe. This value is a critical filter in drug discovery, and the difference from other kaurane diterpenoids underscores that these compounds cannot be used interchangeably in early-stage ADME screens.

TPSA Drug-likeness Oral Bioavailability ent-Kaurane Diterpenoids

Acetoxy Functionalization Enables Distinct Synthetic Utility as a Protected Intermediate

Acetylsventenic acid inherently functions as a protected intermediate for further synthetic elaboration of the ent-kaurane scaffold. The acetoxy group at C7 serves as a protecting group for the corresponding 7-hydroxy group found in sventenic acid. This functionalization is valuable in semi-synthetic routes, as it allows for selective modifications at other sites (e.g., the C19 carboxylic acid or the C16 exocyclic double bond) without interfering with the C7 position . In contrast, the use of sventenic acid would require an additional protection step, adding to the synthetic sequence and potentially reducing overall yield. The ready availability of acetylsventenic acid with this protected functionality streamlines the derivatization of the ent-kaurane core for structure-activity relationship (SAR) studies.

Chemical Synthesis Protecting Group Diterpenoid Modification Organic Chemistry

Acetylsventenic Acid: Principal Research Applications Based on Its Structural Differentiation


ADME and Drug-Likeness Screening of ent-Kaurane Scaffolds

Acetylsventenic acid's precisely defined physicochemical profile (XLogP3-AA = 4.5, TPSA = 63.60 Ų) makes it an ideal standard for benchmarking other ent-kaurane diterpenoids in computational and experimental ADME (Absorption, Distribution, Metabolism, Excretion) assays. Its values provide a concrete reference point for evaluating the impact of structural modifications (e.g., hydroxylation, oxidation) on lipophilicity and predicted oral bioavailability within this compound class [1][2].

Semi-Synthesis of Novel ent-Kaurane Derivatives for SAR Studies

As a naturally protected form of sventenic acid, acetylsventenic acid is a preferred starting material for the semi-synthesis of novel ent-kaurane derivatives. The presence of the C7-acetoxy protecting group allows chemists to selectively modify other functional groups, such as the C19 carboxylic acid or the exocyclic C16 double bond, to explore structure-activity relationships (SAR) relevant to various biological targets, thereby accelerating hit-to-lead optimization [1].

Phytochemical Profiling and Quality Control of Rabdosia excisa

The isolation and structural characterization of acetylsventenic acid from Rabdosia excisa, as confirmed by NMR and mass spectrometry, position it as a valuable phytochemical marker for the botanical standardization and quality control of this medicinal herb [1]. Its presence can be used to authenticate plant material and ensure consistency in extracts used for traditional medicine or natural product research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylsventenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.